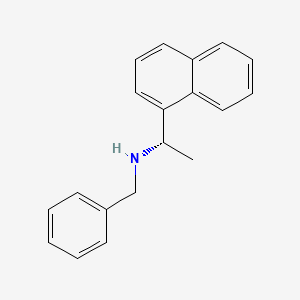
(S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine is a chiral amine compound with significant applications in various fields of scientific research. It is characterized by the presence of a naphthalene ring and a benzyl group attached to an ethanamine backbone. The compound’s chiral nature makes it valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine typically involves the reaction of (S)-1-(naphthalen-1-yl)ethan-1-amine with benzyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen, alkyl, or aryl groups.
Scientific Research Applications
(S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired therapeutic or catalytic effects.
Comparison with Similar Compounds
- (S)-1-(naphthalen-1-yl)ethan-1-amine
- ®-1-(naphthalen-1-yl)ethan-1-amine
- N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine
Comparison: (S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both benzyl and naphthalene groups. This combination imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and catalysis compared to its similar counterparts.
Properties
Molecular Formula |
C19H19N |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
(1S)-N-benzyl-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C19H19N/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18/h2-13,15,20H,14H2,1H3/t15-/m0/s1 |
InChI Key |
GOOYPHDQKHMZHR-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11744675.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744694.png)
![1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine](/img/structure/B11744696.png)
![1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'-one hydrochloride](/img/structure/B11744703.png)

![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11744713.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744740.png)
![2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744743.png)
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine](/img/structure/B11744749.png)
![Spiro[2.4]heptan-4-amine](/img/structure/B11744752.png)
![[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium](/img/structure/B11744758.png)
![1-ethyl-4-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744760.png)
